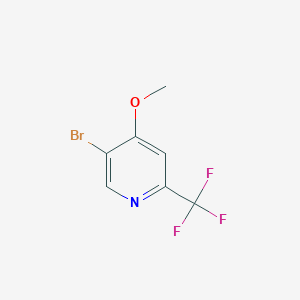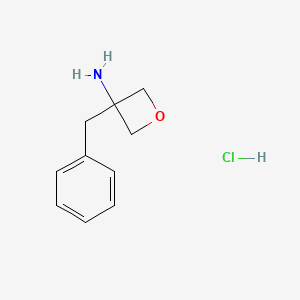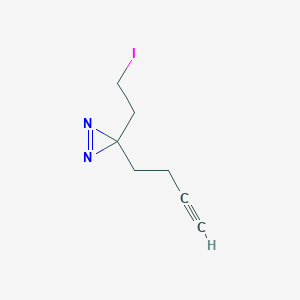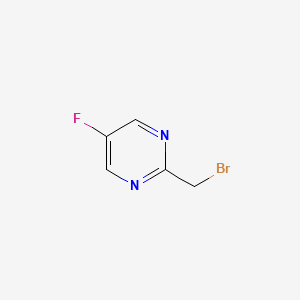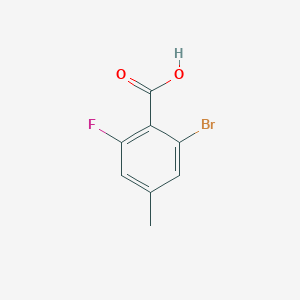![molecular formula C9H13NO2 B1381917 [4-(Propan-2-yloxy)pyridin-3-yl]methanol CAS No. 1514562-86-7](/img/structure/B1381917.png)
[4-(Propan-2-yloxy)pyridin-3-yl]methanol
説明
“[4-(Propan-2-yloxy)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . The IUPAC name for this compound is (4-isopropoxypyridin-3-yl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NO2/c1-7(2)12-9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .科学的研究の応用
Molecular Organization Studies
- Spectroscopic Studies of Molecular Organization : [4-(Propan-2-yloxy)pyridin-3-yl]methanol was studied in spectroscopic studies to understand its molecular organization in different solvents and concentrations. The research found that the molecular form of the compound varied significantly between solvents like methanol and propan-2-ol, with variations in monomeric and dimeric forms observed at different concentrations. This has implications for its use in various solvent environments (Matwijczuk et al., 2018).
Biocatalytic Synthesis
- Whole-cell Biocatalytic Synthesis : Research demonstrates the synthesis of related compounds using biocatalysis. For instance, S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized in a green and efficient manner using a liquid-liquid biphasic microreaction system. This study highlights the potential for environmentally friendly synthesis methods involving compounds similar to this compound (Chen et al., 2021).
Antimicrobial Activity Studies
- Antimicrobial Activity of Related Compounds : A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone demonstrated its potential antimicrobial properties. While not directly this compound, the study of similar compounds provides insights into possible antimicrobial applications (Sivakumar et al., 2021).
Chemical Structure and Bioavailability
- Maillard Reaction Products and Bioavailability : Research on Maillard reaction products related to this compound revealed insights into their chemical structure and bioavailability. Such studies can provide a deeper understanding of the nutritional and pharmacological properties of these compounds (Chen et al., 2016).
Safety and Hazards
特性
IUPAC Name |
(4-propan-2-yloxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUDMEBTJFWNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


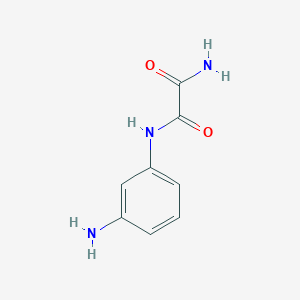
![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)
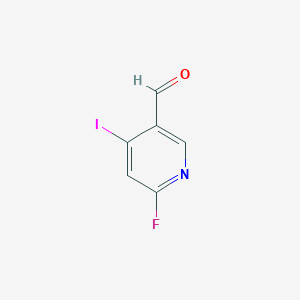
![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1381847.png)
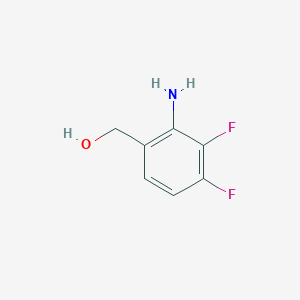
![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)
